![molecular formula C10H11ClO2 B3056853 Acetic acid, chloro-, 2-phenylethyl ester CAS No. 7476-91-7](/img/structure/B3056853.png)
Acetic acid, chloro-, 2-phenylethyl ester
Overview
Description
Acetic acid, 2-phenylethyl ester, also known as Phenethyl acetate, has the molecular formula C10H12O2 and a molecular weight of 164.2011 . It is a colorless liquid with a sweet, rose-like aroma, and a fruity taste similar to strawberries . It is used in the preparation of rose, jasmine, and hyacinth essence .
Synthesis Analysis
The synthesis of Acetic acid, 2-phenylethyl ester, can be achieved by heating acetic acid or acetic anhydride with β-phenylethanol in the presence of sodium acetate . The reaction product is then washed and distilled under reduced pressure to obtain Acetic acid, 2-phenylethyl ester .Molecular Structure Analysis
The molecular structure of Acetic acid, 2-phenylethyl ester, can be represented by the InChI string: InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Acetic acid, 2-phenylethyl ester has a density of 1.032 g/mL at 25 °C (lit.), a melting point of -31 °C, a boiling point of 238-239 °C (lit.), and a flash point of 215°F . Its solubility is negligible , and it has a vapor pressure of 8.7Pa at 20℃ . The refractive index is n20/D 1.498 (lit.) .Scientific Research Applications
- Endogenous catecholamines like dopamine, norepinephrine, and epinephrine (which exhibit an open-chain 2-phenethylamine structure) are essential neurotransmitters involved in voluntary movement, stress response, and mood regulation .
- Additionally, there’s a recreational use of alkaloids containing this moiety, often referred to as “designer drugs,” which can lead to drug abuse-related conditions .
- Phenethyl chloroacetate has been used in the synthesis of novel compounds. For instance, researchers synthesized a phenoxy thiazole derivative starting from 2,4-difluorophenol and ethyl chloroacetate .
Medicinal Chemistry
Pharmaceutical Synthesis
Biotechnological Production of 2-Phenylethanol (2-PE) and 2-Phenylethyl Acetate (2-PEA)
Mechanism of Action
Target of Action
More research is needed to identify the specific molecular targets of this compound .
Mode of Action
It is hypothesized that it may interact with its targets causing biochemical changes . .
Biochemical Pathways
Phenethyl 2-chloroacetate may potentially affect various biochemical pathways. For instance, a related compound, 2-phenylethanol (PEA), has been found to have antimicrobial activity against selected phytopathogenic fungi .
Pharmacokinetics
A related compound, caffeic acid phenethyl ester (CAPE), is known to have high cell permeability .
Result of Action
More research is needed to understand the specific effects of this compound on cellular and molecular levels .
Action Environment
It is known that many compounds can be influenced by factors such as temperature, pH, and presence of other compounds .
properties
IUPAC Name |
2-phenylethyl 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXHXZFGGRGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064717 | |
Record name | Acetic acid, chloro-, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, chloro-, 2-phenylethyl ester | |
CAS RN |
7476-91-7 | |
Record name | 2-Phenylethyl chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7476-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylethyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-chloro-, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, chloro-, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLETHYL CHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSE25Q3K8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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